Treatment of various cancers: Several quinoline-based anticancer agents are currently being investigated in clinical trials for treating leukemia, breast cancer, and other solid tumors. [, ]
Neurological Agents
Synthesis Analysis: The synthesis of these neurological agents often involves multi-step procedures tailored to introduce specific substituents and functionalities that influence their interactions with CNS targets. [, , ]
Molecular Structure Analysis: Subtle changes in the structure of these compounds, such as the type and position of substituents on the quinoline or piperidine rings, can drastically alter their pharmacological profiles. [, , ]
Modulation of neurotransmitter receptors: These compounds can act as agonists or antagonists at various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors, influencing neuronal signaling and activity. [, , ]
Inhibition of enzymes involved in neurotransmitter metabolism: By inhibiting enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), these agents can increase the levels of neurotransmitters in the synaptic cleft, affecting neuronal communication. []
Compound Description: This compound is a quinoline derivative synthesized through a three-step procedure involving O-propargylation and copper-catalyzed 1,3-dipolar cycloaddition []. While its biological activity isn't detailed in the provided abstract, it's suggested as a potential antifungal agent or precursor for more complex triazolyl-quinoline hybrids with pharmacological applications [].
Compound Description: NORPM is a flame retardant studied for its synergistic effects with Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in high-impact polystyrene (HIPS) [, ]. It demonstrates significant flame-retardant properties and improves the performance of TTBPC/Sb2O3 by promoting bromine radical release and scavenging free radicals during combustion [, ].
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphoma []. It exhibits robust antitumor activity in a Karpas-422 xenograft model [].
Compound Description: These compounds are potent GluN2B negative allosteric modulators []. They were developed through iterative optimization of pyrimidine analogues, aiming for a balance of potency and favorable ADME profiles [].
Compound Description: LY2562175 is a potent and selective FXR agonist developed for treating dyslipidemia []. It demonstrates robust lipid-modulating properties, effectively lowering LDL and triglycerides while raising HDL in preclinical species [].
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity []. The study revealed significant antibacterial and antifungal activity for most compounds compared to the standards streptomycin and griseofulvin [].
Compound Description: This compound is a 1,2,3-triazole derivative featuring a quinoline-derived substituent []. Although its specific biological activity is not discussed, its crystal structure reveals intermolecular interactions that could be relevant for understanding structure-activity relationships [].
Compound Description: LNP023 is an orally bioavailable factor B inhibitor being clinically evaluated for various complement-mediated diseases []. It specifically targets the alternative pathway of the complement system, inhibiting the formation of C3 and C5 convertase [].
Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant and analgesic activities []. The compounds exhibited activity against both maximal electroshock seizures and chemoshock induced seizures, as well as analgesic properties [].
Compound Description: This quinazoline derivative is described as a potential therapeutic agent for hyperproliferative disorders, including cancer [, , ]. Its synthesis, pharmaceutical compositions, and manufacturing processes are discussed in the patents [, , ].
Compound Description: This compound is another quinazoline derivative structurally related to the previous entry []. Its synthesis and manufacturing processes are detailed in the patent []. Though specific biological activity isn't mentioned, its structural similarity to the previous compound suggests potential anticancer properties.
Compound Description: These compounds represent a novel series of NLRP3 inflammasome inhibitors designed through pharmacophore hybridization []. They demonstrated concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting potential as anti-inflammatory agents [].
4-piperidin-4-yl-triazole Derivatives
Compound Description: This group comprises hydroxamic acid-based histone deacetylase inhibitors [, ]. Several compounds exhibited potent HDAC6 inhibitory and antiproliferative activities in various human tumor cell lines, indicating potential as anticancer agents [, ].
Compound Description: This series of compounds was synthesized and evaluated for antiproliferative activity against various human cancer cell lines [, ]. Several analogs exhibited significant growth inhibition, indicating potential as anticancer agents [, ].
Compound Description: LDK378 is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor, currently in Phase 1 and 2 clinical trials []. It demonstrates significant antitumor activity in ALK-positive cancer patients [].
Compound Description: CD161 is a potent and orally bioavailable BET bromodomain inhibitor exhibiting significant antitumor activity in leukemia and breast cancer models []. Its selectivity for BET proteins is supported by cocrystal structure analysis [].
Compound Description: These compounds were synthesized via a one-pot five-component condensation reaction []. While their biological activity isn't discussed in the provided abstract, their synthesis highlights the development of efficient methodologies for creating diverse heterocyclic compounds, potentially relevant for synthesizing 4-[(Piperidin-4-yl)methoxy]quinoline] analogs.
4-(Piperidin-4-yl)-1-hydroxypyrazoles
Compound Description: This compound class represents a group of γ-aminobutyric acid(A) (GABAA) receptor ligands [, , ]. These compounds were designed based on the GABAA receptor partial agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL) and exhibit varying degrees of affinity and functional activity at different GABAA receptor subtypes [, , ].
Compound Description: NORSM is a flame retardant exhibiting synergistic effects with Tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBPC)/Sb2O3 in HIPS []. It enhances flame retardancy by promoting bromine radical release and scavenging free radicals during combustion [].
Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, designed based on a previously reported indole derivative []. Although its specific biological activity and potential applications aren't detailed in the provided abstract, its dual-acting nature highlights the possibility of designing multifunctional ligands based on similar structural motifs.
Compound Description: These compounds were synthesized using a microwave-assisted, copper-catalyzed, three-component reaction []. Though their biological activity is not discussed in the abstract, their synthesis highlights efficient methods for generating diverse heterocyclic compounds, potentially relevant for creating libraries of 4-[(Piperidin-4-yl)methoxy]quinoline] analogs.
Compound Description: NMS-P118 is a potent, orally available, and highly selective PARP-1 inhibitor with potential applications in cancer therapy []. It exhibits excellent ADME and pharmacokinetic properties, demonstrating high efficacy in vivo, both as a single agent and in combination with Temozolomide [].
Compound Description: Acrylfentanyl is a synthetic opioid identified as a new psychoactive substance (NPS) []. Like other synthetic fentanyl analogs, it poses a severe risk of fatal intoxication and highlights the ongoing emergence of novel psychoactive compounds [].
Compound Description: WAY-262611 is a small-molecule agonist of the Wnt beta-catenin signaling pathway, identified through high-throughput screening for bone disorder treatments []. It exhibits good pharmacokinetic properties and increases trabecular bone formation rate in ovariectomized rats upon oral administration, suggesting potential for treating osteoporosis or other bone-related diseases [].
(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)
Compound Description: Compound A is a novel muscarinic antagonist with M(2)-sparing antagonistic activity []. It displays potent, oral M(3) antagonistic activity without inhibiting central muscarinic receptors due to its low brain penetration []. This selectivity profile suggests potential for treating conditions like overactive bladder with potentially fewer central nervous system side effects compared to non-selective muscarinic antagonists [].
Compound Description: L-372,662 is an orally active oxytocin antagonist []. It exhibits good potency in vitro and in vivo, excellent oral bioavailability, high aqueous solubility, and excellent selectivity against human arginine vasopressin receptors []. These properties suggest potential applications in treating conditions where blocking oxytocin activity is desirable, such as preterm labor.
Compound Description: This group of compounds represents a series of GlyT1 inhibitors designed for potential treatment of schizophrenia []. The research focused on developing orally active inhibitors with improved pharmacokinetic properties and efficacy in relevant in vivo models [].
Compound Description: This class of compounds are neurokinin antagonists, particularly targeting the NK1 receptor []. They exhibit potential for treating various conditions including schizophrenia, emesis, anxiety, depression, irritable bowel syndrome, and pain [].
(1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) and (piperidin-4-yl)methylphosphinic acid (P4MPA)
Compound Description: TPMPA and its saturated analog P4MPA are selective GABAC antagonists []. Their synthesis has been optimized for improved efficiency and yield [].
4-aryl/alkyl-1-(piperidin-4-yl)carbonylthiosemicarbazides and 4-benzoylthiosemicarbazides
Compound Description: These two series of thiosemicarbazide derivatives were evaluated for their cytotoxicity and topoisomerase I/II inhibition activity []. The 4-benzoylthiosemicarbazides displayed potent topoisomerase II inhibitory activity, while the 4-aryl/alkylthiosemicarbazides showed less potent effects [].
Compound Description: SR 16435 is a mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist []. It exhibits analgesic effects but with reduced rewarding properties and tolerance development compared to full μ-opioid agonists like morphine [].
N-(4-piperidinyl)-2-indolinones
Compound Description: This series of compounds represents a novel class of nociceptin receptor (NOP) ligands []. Notably, modifications of the piperidine N-substituents yielded both potent agonists and antagonists with modest selectivities over other opioid receptors [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.